Whewellite

Catalog No.
S628641
CAS No.
14488-96-1
M.F
C2H4CaO5
M. Wt
148.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Whewellite

CAS Number

14488-96-1

Product Name

Whewellite

Molecular Formula

C2H4CaO5

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2

InChI Key

OTCGCPARNNLRKH-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.O.[Ca]

Synonyms

vevelite, whewellite, whewhellite

Canonical SMILES

C(=O)(C(=O)O)O.O.[Ca]

The exact mass of the compound Whewellite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Oxalic Acid - Calcium Oxalate - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Whewellite, scientifically known as calcium oxalate monohydrate, is a hydrated form of calcium oxalate with the chemical formula CaC2O4H2O\text{CaC}_2\text{O}_4\cdot \text{H}_2\text{O}. It typically forms colorless to white crystals that can appear in various shapes, including dumbbell and spindle forms. This compound is commonly found in nature, particularly in plants, where it serves as a method for detoxifying excess calcium ions. Whewellite is also a significant component of kidney stones in humans and is recognized for its role in both biological and geological processes .

Whewellite can be synthesized through the reaction of oxalic acid with calcium hydroxide:

H2C2O4+Ca OH 2CaC2O4H2O+H2O\text{H}_2\text{C}_2\text{O}_4+\text{Ca OH }_2\rightarrow \text{CaC}_2\text{O}_4\cdot \text{H}_2\text{O}+\text{H}_2\text{O}

This reaction produces hydrated calcium oxalate and water. In terms of thermal stability, when heated, whewellite undergoes a series of decomposition reactions:

  • Loss of water to form anhydrous calcium oxalate.
  • Decomposition to calcium carbonate with the release of carbon monoxide.
  • Final conversion of calcium carbonate to calcium oxide, accompanied by the loss of carbon dioxide .
CaC2O4H2OCaO+2CO+0.5CO2+H2O\text{CaC}_2\text{O}_4\cdot \text{H}_2\text{O}\rightarrow \text{CaO}+2\text{CO}+0.5\text{CO}_2+\text{H}_2\text{O}

Whewellite plays a crucial role in biological systems, particularly in plants where it acts as a mechanism for detoxifying calcium ions. It is produced by various plant species as raphides—needle-like structures that serve both defensive and structural purposes. In humans, whewellite is a primary constituent of kidney stones, which can lead to significant health issues if not managed properly. The presence of whewellite in urine indicates an imbalance in calcium and oxalate levels, often exacerbated by dietary factors or metabolic disorders .

Whewellite can be synthesized through several methods:

  • Direct Reaction: As mentioned earlier, reacting oxalic acid with calcium hydroxide yields whewellite directly.
  • Biological Synthesis: Certain fungi and plants produce oxalic acid as a metabolic byproduct, which can lead to natural formation of whewellite in soil or decaying organic matter.
  • Controlled Crystallization: Laboratory methods often involve controlling pH and temperature to favor the crystallization of whewellite from supersaturated solutions containing calcium and oxalate ions .

Whewellite has several applications across different fields:

  • Medical: Due to its presence in kidney stones, understanding its formation can aid in developing treatments for stone disease.
  • Agriculture: It serves as an indicator of soil health and nutrient cycling.
  • Industrial: Used in the production of ceramics and glazes due to its thermal properties and stability .

Studies have shown that whewellite interacts with various biological systems, particularly in the context of human health. For instance, the presence of certain fungi can lead to increased production of oxalates, influencing the formation of whewellite crystals in the kidneys. Furthermore, research indicates that environmental factors such as pH levels and the presence of other ions (like magnesium or potassium) can affect whewellite crystallization dynamics .

Whewellite is part of a broader class of calcium oxalates that includes several related compounds. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaHydration StateUnique Characteristics
WeddelliteCaC₂O₄·2H₂ODihydrateForms more stable under certain conditions; commonly found alongside whewellite.
CaoxiteCaC₂O₄·3H₂OTrihydrateLess common; found in specific geological settings.
Calcium Oxalate AnhydrousCaC₂O₄AnhydrousOften used in industrial applications due to its stability at high temperatures.

Whewellite's uniqueness lies in its monohydrate form, which is particularly prevalent in biological systems and has distinct crystallization properties compared to its dihydrate counterpart (weddellite) and other forms .

Biomineralization in Plants: Cactaceae and Succulent Taxa

Whewellite serves as a critical biomineral in plants, particularly within the Cactaceae family and other succulent taxa. These organisms utilize calcium oxalate crystallization as a mechanism for calcium detoxification, structural support, and herbivore defense. In Cactaceae, whewellite deposition varies systematically between subfamilies. For instance, species within the Opuntioideae subfamily predominantly form whewellite druses, while the Cereoideae subfamily produces weddellite (CaC~2~O~4~·2H~2~O), the dihydrate form [4]. This divergence suggests subfamily-specific genetic regulation of biomineralization pathways.

Infrared spectroscopy and scanning electron microscopy (SEM) analyses reveal distinct morphological differences between whewellite and weddellite crystals. Whewellite druses exhibit a star-like morphology with acute protrusions, whereas weddellite forms tetragonal crystallites [4]. These structural differences correlate with functional adaptations: the sharp whewellite crystals in Agave tequilana leaves, for example, deter herbivores by causing mechanical irritation upon contact [5].

The biochemical pathway for whewellite formation involves the compartmentalization of oxalic acid and calcium ions within specialized vacuoles. Upon cellular decomposition, calcium oxalate undergoes bacterial oxidation to calcium carbonate, contributing to soil nutrient cycling [2]. This process underscores the ecological role of whewellite in carbon sequestration and mineral recycling.

Pathogenic Crystallization in Humans: Kidney Stone Formation

In humans, whewellite is a primary component of urinary calculi, constituting approximately 76% of calcium oxalate kidney stones [2]. Its pathological crystallization arises from supersaturation of urinary calcium and oxalate ions, often exacerbated by dietary factors or metabolic disorders. The monohydrate structure of whewellite, stabilized by an extensive hydrogen-bonding network, confers greater thermodynamic stability than weddellite, making it the predominant form in renal calculi [3].

X-ray diffraction studies of whewellite’s crystal structure at 123 K reveal that all hydrogen atoms participate in interlayer hydrogen bonds, creating a flat, sheet-like architecture [3]. This structural rigidity contrasts with the corrugated sheets of caoxite (CaC~2~O~4~·3H~2~O), its trihydrate precursor. During dehydration, caoxite transforms directly into whewellite without intermediate weddellite formation, a process driven by the loss of interlayer water molecules [3]. Clinically, this transition explains why whewellite stones are more recurrent and resistant to lithotripsy than weddellite stones.

Comparative Phylogenetic Analysis of Calcium Oxalate Deposition

Calcium oxalate biomineralization exhibits significant phylogenetic variation, with whewellite and weddellite deposition patterns serving as chemotaxonomic markers. A systematic review of 1,129 plant species identified monocots as the clade with the highest raphide prevalence (76.1%), particularly in families such as Orchidaceae (99.2%) and Araceae [5]. In contrast, only 13.9% of Cactaceae species produce raphides, primarily in the form of whewellite druses [5].

The distribution of calcium oxalate hydrates across plant lineages suggests evolutionary adaptation to environmental stressors. For example:

  • Monocots: High raphide diversity in leaves, stems, and reproductive organs, linked to herbivory defense in herbaceous taxa.
  • Cactaceae: Selective whewellite deposition in succulent stems, optimizing calcium storage in arid environments [4].
  • Asterids: Predominant raphide localization in reproductive organs, potentially protecting seeds from predation [5].

This phylogenetic plasticity underscores the role of calcium oxalate crystallization in plant survival strategies, with whewellite serving as a versatile biomineral across diverse ecological niches.

Whewellite and weddellite represent the two primary polymorphic forms of calcium oxalate hydrates, exhibiting distinct structural and thermodynamic characteristics that govern their stability and transformation pathways [1] [2].

Structural Differences

Whewellite, the calcium oxalate monohydrate with formula CaC₂O₄·H₂O, crystallizes in the monoclinic system with space group P2₁/c [1] [3]. The unit cell parameters are a = 6.290 Å, b = 14.583 Å, c = 10.116 Å, and β = 109.46°, with Z = 8 formula units per unit cell [1] [3]. The structure consists of alternating layers of calcium-oxalate complexes and water molecules, linked by extensive hydrogen bonding networks [4] [3].

Weddellite, the calcium oxalate dihydrate with formula CaC₂O₄·(2+x)H₂O where x ≤ 0.5, adopts a tetragonal crystal system with space group I4/m [1] [3]. The unit cell parameters are a = 12.371 Å and c = 7.357 Å, with Z = 8 [1] [3]. The structure features zeolitic channels that accommodate variable water content, contributing to its metastable nature [3] [5].

Thermodynamic Stability Relationships

Whewellite represents the thermodynamically most stable calcium oxalate phase under ambient conditions [6]. The density of whewellite (2.21-2.23 g/cm³) is significantly higher than that of weddellite (1.94 g/cm³), reflecting the more compact packing arrangement in the monohydrate structure [7] [8].

Phase transition studies reveal that weddellite transforms to whewellite through dehydration-driven processes promoted by time and elevated temperature [6]. This transformation follows the pathway: weddellite → whewellite, rather than a sequential trihydrate → dihydrate → monohydrate progression [2] [6]. The direct conversion from calcium oxalate trihydrate to whewellite is energetically favored over sequential transitions through intermediate hydrate phases [2].

Formation Conditions and Polymorphic Selection

The formation of specific polymorphs depends critically on solution conditions, particularly the calcium-to-oxalate ratio and supersaturation levels [9] [10]. Whewellite formation is favored under conditions of hyperoxaluria with low calcium-to-oxalate ratios, where oxalate concentrations dominate the crystallization process [9] [10]. Conversely, weddellite preferentially forms under hypercalciuric conditions with high calcium-to-oxalate ratios [9] [10].

The polymorphic selection mechanism involves competing nucleation pathways influenced by solution chemistry and kinetic factors [11]. Citrate and zinc ions can modulate the phase transformation from weddellite to whewellite by forming protective surface layers and substituting into the crystal lattice, respectively [11].

Nucleation Kinetics and Growth Mechanisms: Supersaturation Dynamics

The nucleation and growth of whewellite crystals involve complex kinetic processes governed by supersaturation dynamics, solution chemistry, and heterogeneous nucleation mechanisms [12] [13] [14].

Supersaturation Effects on Nucleation Rates

Nucleation kinetics exhibit strong dependence on supersaturation ratio (S), which is calculated as the natural logarithm of the activity product divided by the solubility product [15]. For whewellite, the solubility product is 1.7 × 10⁻⁹ mol²L⁻² [15]. Nucleation rates increase exponentially with supersaturation, ranging from 10¹⁰ to 10¹² m⁻³s⁻¹ across supersaturation ratios of 1.2 to 6.1 [14].

Induction time measurements reveal that nucleation rates follow classical nucleation theory relationships, with effective nucleation rates J(S) = A·S·exp(-B/ln²S), where A and B represent kinetic and thermodynamic parameters, respectively [14]. The induction times range from 4 to 60 minutes, depending on supersaturation levels and solution composition [14].

Growth Mechanisms and Kinetic Pathways

Crystal growth proceeds through multiple concurrent mechanisms including primary nucleation, secondary nucleation, and growth-related aggregation [12]. Low seed crystal densities favor secondary nucleation, while higher seed densities promote growth-related aggregation processes [12]. The apparent growth rates are heavily influenced by these concurrent processes, necessitating particle size analysis to deconvolute individual contributions [12].

The growth mechanism involves both classical and non-classical pathways, with evidence for pre-nucleation cluster formation preceding ordered crystal nucleation [16]. Gallic acid and other modifiers can alter nucleation pathways by inducing formation of different amorphous calcium oxalate intermediates with varying water contents [16].

Inhibitor Effects on Nucleation Kinetics

Various inhibitors demonstrate distinct effects on nucleation and growth processes [12] [13]. Citrate exhibits growth rate inhibition while enhancing growth-related aggregation, whereas magnesium shows minimal effects on crystallization kinetics [12]. Polyanions such as polyaspartate and polyglutamate provide potent growth inhibition but introduce complex nucleation and aggregation behaviors [12].

Hyaluronic acid modulates nucleation kinetics by altering the calcium-to-oxalate ratio and affecting supersaturation levels [13]. The presence of organic modifiers can shift the balance between whewellite and weddellite formation, with implications for pathological mineralization processes [13].

Thermogravimetric Analysis: Decomposition Pathways and Applications

Thermogravimetric analysis of whewellite reveals well-defined decomposition pathways that serve as analytical standards and provide insights into thermal stability characteristics [17] [18] [19].

Decomposition Pathway Characterization

Whewellite exhibits a characteristic three-step thermal decomposition sequence upon heating from ambient temperature to 1100°C [17] [19]. The first step involves dehydration occurring between 100-200°C with a peak temperature of 161-170°C at 10°C/min heating rate [17] [19]. This step produces anhydrous calcium oxalate with a theoretical mass loss of 12.3%, closely matching observed values of 11.9-12.6% [17] [19].

The second decomposition step occurs between 400-530°C with peak temperatures of 479-504°C, involving decarbonylation of calcium oxalate to form calcium carbonate with evolution of carbon monoxide [17] [19]. The theoretical mass loss of 19.2% matches observed values of 19.0-19.7% [17] [19]. Infrared spectroscopy confirms the evolution of carbon monoxide, with additional carbon dioxide formation due to the disproportionation reaction 2CO → CO₂ + C [17].

The final decomposition step proceeds between 600-810°C with peak temperatures of 687-750°C, involving decarbonation of calcium carbonate to calcium oxide with carbon dioxide evolution [17] [19]. The theoretical mass loss of 30.1% agrees excellently with observed values of 30.2% [17] [19].

Kinetic Parameters and Heating Rate Effects

The decomposition kinetics exhibit strong dependence on heating rate, with temperature shifts to higher values and increased reaction rates at elevated heating rates [19]. Mass spectrometry coupled with thermogravimetric analysis reveals activation energies for each decomposition step, with the disproportionation reaction showing an activation energy of 169.7 kJ/mol [20].

Heating rate variations from 10°C/min to 200°C/min demonstrate quantitative reproducibility of mass loss steps while providing significant time savings [19]. The accelerated heating rate reduces analysis time from nearly two hours to five minutes without loss of analytical information [19].

Dates

Last modified: 07-17-2023

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